molecular formula C11H9FO3 B11797945 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid

2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid

Cat. No.: B11797945
M. Wt: 208.18 g/mol
InChI Key: PJZHWQVPCSOUQS-UHFFFAOYSA-N
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Description

2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid is a benzofuran derivative characterized by a fluorine atom at the 7-position and a methyl group at the 6-position of the benzofuran core, with an acetic acid moiety at the 3-position. Synthesis of such compounds often involves multicomponent reactions using hydroxyl derivatives, arylglyoxals, and Meldrum’s acid, followed by ester hydrolysis under basic conditions (e.g., KOH/MeOH) to yield the final acetic acid derivatives .

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

2-(7-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H9FO3/c1-6-2-3-8-7(4-9(13)14)5-15-11(8)10(6)12/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

PJZHWQVPCSOUQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with acids or the palladium-catalyzed coupling of aryl halides with alkynes.

    Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide in the presence of a base.

    Acetic Acid Moiety Addition: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features, molecular weights, and physical properties of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (K) Key Structural Features References
2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid 7-F, 6-Me 208.19* N/A Discontinued; assumed planar benzofuran core
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-F, 7-Me, 3-SMe 254.28 436–437 Planar benzofuran; intermolecular H-bonding
2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-Cyclohexyl, 3-SMe 304.40 423–424 Chair cyclohexyl; π–π and C–H⋯π interactions
2-(6,7-difluoro-1-benzofuran-3-yl)acetic acid 6,7-diF 212.15 N/A Increased fluorination; room-temperature stable
2-(6-Methoxybenzofuran-3-yl)acetic acid 6-OMe 206.19 N/A Methoxy group; safety data available
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid 6-OH, 2,3-dihydro 194.18 N/A Reduced dihydro ring; hydroxyl substituent

*Calculated based on formula C₁₁H₉FO₃.

Key Observations:

  • Substituent Effects on Planarity: The benzofuran core remains planar in analogues like 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (mean deviation: 0.005 Å) , suggesting minimal steric disruption from 7-methyl/5-fluoro groups.
  • Intermolecular Interactions: Compounds with carboxyl groups (e.g., 5-fluoro-7-methyl derivative) form centrosymmetric dimers via O—H⋯O hydrogen bonds, enhancing crystallinity and stability .
  • Lipophilicity and Bioavailability: The cyclohexyl group in 2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid increases molecular weight (304.40 g/mol) and likely improves membrane permeability .

Biological Activity

2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid is a synthetic compound belonging to the benzofuran class, characterized by its unique structure that includes a fluorine atom, a methyl group, and a carboxylic acid functional group. This structural arrangement is significant as it contributes to the compound's potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid is C11H9FO3. The presence of the fluorine atom is notable for influencing the compound's reactivity and biological interactions. The compound's structure can be represented as follows:

Chemical Structure C11H9FO3\text{Chemical Structure }\text{C}_{11}\text{H}_{9}\text{F}\text{O}_{3}

Biological Activities

Research indicates that 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid exhibits a range of biological activities, which are summarized in the table below:

Biological Activity Description
Anti-inflammatory Inhibits pathways associated with inflammation, potentially through COX inhibition.
Antitumor Exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer.
Antimicrobial Shows activity against specific bacterial strains, indicating potential as an antibiotic.
Antiviral May inhibit viral replication in certain viruses, similar to other benzofuran derivatives.

The biological activities of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Binding : Studies suggest that it could bind to receptors related to inflammation and cancer pathways, potentially modulating their activity.
  • Cell Cycle Interference : There is evidence that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid in various biological assays:

  • Antitumor Activity : A study demonstrated that this compound significantly reduced cell viability in MDA-MB-231 breast cancer cells with an IC50 value of approximately 5 µM. This was attributed to its ability to induce apoptosis through mitochondrial pathways, as evidenced by increased cytochrome c release into the cytosol.
  • Anti-inflammatory Effects : In a model of acute inflammation, treatment with this compound led to a reduction in edema formation in rats, suggesting its potential utility in managing inflammatory diseases .
  • Antimicrobial Efficacy : The compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Synthesis Methods

The synthesis of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves multi-step organic reactions. Common methodologies include:

  • Bromination and Acylation : Starting from 7-fluoro-6-methylbenzofuran, bromination followed by acylation with acetic anhydride can yield the desired product.
  • Microwave-Assisted Synthesis : This method enhances reaction efficiency and purity by reducing reaction times significantly.

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